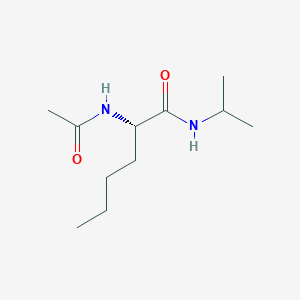
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide is an organic compound with the molecular formula C11H22N2O2. It contains a total of 36 bonds, including 14 non-hydrogen bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 secondary amide groups (aliphatic)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-propan-2-yl-L-norleucinamide typically involves the reaction of L-norleucine with acetic anhydride and isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-Acetyl-N-propan-2-yl-L-norleucinamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
科学研究应用
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N2-Acetyl-N-propan-2-yl-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to changes in cellular pathways and physiological effects.
相似化合物的比较
Similar Compounds
- N~2~-Acetyl-N-methyl-L-norleucinamide
- N~2~-Acetyl-N-ethyl-L-norleucinamide
- N~2~-Acetyl-N-butyl-L-norleucinamide
Uniqueness
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61429-93-4 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-propan-2-ylhexanamide |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-7-10(13-9(4)14)11(15)12-8(2)3/h8,10H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t10-/m0/s1 |
InChI 键 |
GJVLWBCLKBRUKO-JTQLQIEISA-N |
手性 SMILES |
CCCC[C@@H](C(=O)NC(C)C)NC(=O)C |
规范 SMILES |
CCCCC(C(=O)NC(C)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


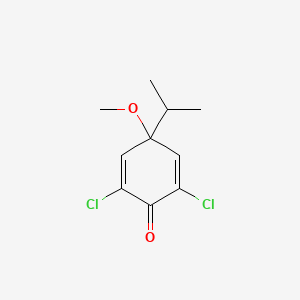
![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
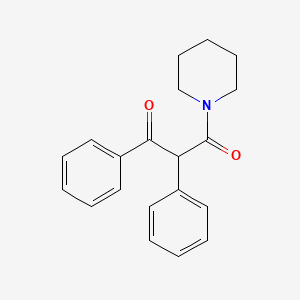
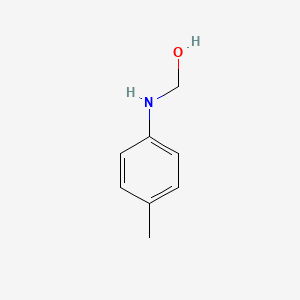
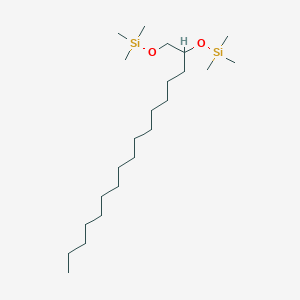
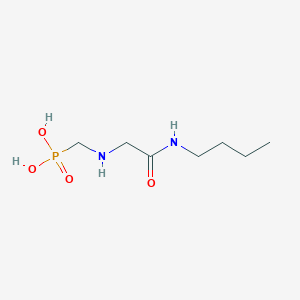
![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
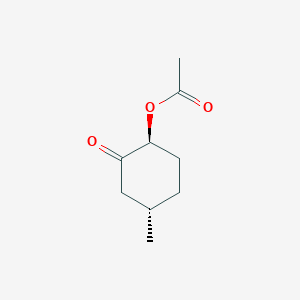
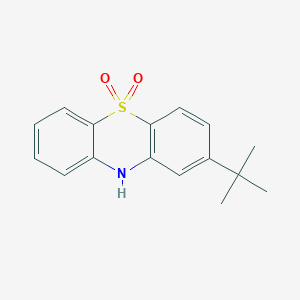
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
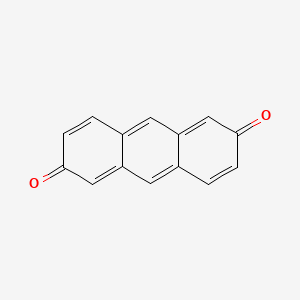
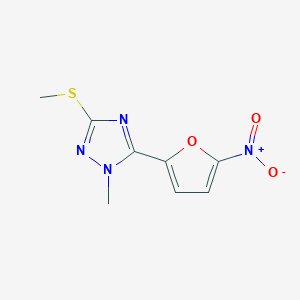
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
